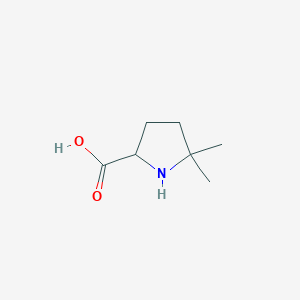

5,5-Dimethylpyrrolidin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5-Dimethylpyrrolidine-2-carboxylic acid is a derivative of proline, a significant amino acid in biochemistry. This compound has garnered attention due to its unique biological and chemical properties. It is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethylpyrrolidine-2-carboxylic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studying enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of various chemical products.

Vorbereitungsmethoden

The synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield .

Analyse Chemischer Reaktionen

5,5-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

5,5-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Proline: A fundamental amino acid with similar structural features.

4,4-Dimethylpyrrolidine-2-carboxylic acid: Another derivative with slight structural variations.

Pyrrolidine-2-carboxylic acid: The parent compound with a simpler structure.

Biologische Aktivität

5,5-Dimethylpyrrolidine-2-carboxylic acid (also known as DMPC) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, focusing on its interactions with neurotransmitter systems, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

- Molecular Formula : C7H13NO2

- Molecular Weight : Approximately 143.19 g/mol

- Functional Groups : Contains a carboxylic acid group and two methyl groups at the 5-position of the pyrrolidine ring.

The biological activity of DMPC is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. This interaction is crucial for modulating neurological functions and has implications in treating conditions such as epilepsy.

Neurotransmitter Interaction

- GABA Receptors : DMPC has shown potential in modulating GABAergic activity, which is essential for managing seizures and other neurological disorders.

- Anticonvulsant Activity : Research indicates that DMPC may serve as an anticonvulsant agent, similar to other compounds that affect neurotransmitter systems.

Anticancer Activity

Recent studies have investigated the anticancer properties of DMPC and its derivatives. The compound has been shown to exhibit structure-dependent anticancer activity against various cancer cell lines.

In Vitro Studies

- Cell Lines Tested : A549 human lung adenocarcinoma cells were used to evaluate the cytotoxic effects of DMPC.

- Results : Compounds derived from DMPC demonstrated significant cytotoxicity against A549 cells, with a notable reduction in cell viability observed at specific concentrations .

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| DMPC | A549 | 66 | Significant cytotoxicity observed |

| Control | A549 | 100 | Baseline viability |

Antimicrobial Properties

Beyond its anticancer effects, DMPC has also been evaluated for its antimicrobial activity. Studies indicate promising results against multidrug-resistant strains of bacteria.

Antimicrobial Testing

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- Findings : DMPC exhibited selective antimicrobial activity against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Case Studies and Research Findings

-

Anticonvulsant Study :

- A study highlighted the anticonvulsant potential of DMPC through behavioral assessments in animal models. The compound demonstrated efficacy in reducing seizure frequency and severity, supporting its application in treating epilepsy.

-

Cytotoxicity Assessment :

- In a comparative study involving multiple compounds derived from pyrrolidine, DMPC was found to have a lower cytotoxic profile on non-cancerous cells while maintaining significant activity against cancer cells. This suggests a favorable therapeutic window for further exploration in cancer treatment .

- Antimicrobial Efficacy :

Eigenschaften

IUPAC Name |

5,5-dimethylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMIRSVUSWJCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.